molecular formula C19H19N3O B258848 (4-Methoxyphenyl)(3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile

(4-Methoxyphenyl)(3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile

Cat. No. B258848
M. Wt: 305.4 g/mol
InChI Key: LBZWNGQNGDATNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Methoxyphenyl)(3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile, also known as MPDP, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound belongs to the class of pyrazole derivatives, which are known for their diverse biological activities.

Scientific Research Applications

(4-Methoxyphenyl)(3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile has shown promising potential in various scientific research applications. One of the most significant areas of research is its potential use as a selective COX-2 inhibitor. COX-2 is an enzyme that plays a crucial role in the inflammatory response and has been implicated in various diseases, including cancer. (4-Methoxyphenyl)(3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile has been shown to selectively inhibit COX-2 activity without affecting COX-1, which is essential for maintaining normal physiological functions. This makes (4-Methoxyphenyl)(3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile a potential candidate for the development of COX-2 specific drugs with fewer side effects.
Another area of research is the potential use of (4-Methoxyphenyl)(3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile in treating neurological disorders. (4-Methoxyphenyl)(3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile has been shown to possess neuroprotective properties and can prevent neuronal damage caused by oxidative stress and inflammation. This makes (4-Methoxyphenyl)(3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile a potential candidate for the development of drugs to treat neurodegenerative diseases such as Alzheimer's and Parkinson's.

Mechanism of Action

The mechanism of action of (4-Methoxyphenyl)(3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile involves the inhibition of COX-2 activity. COX-2 is an enzyme that catalyzes the conversion of arachidonic acid into prostaglandins, which are involved in the inflammatory response. By inhibiting COX-2 activity, (4-Methoxyphenyl)(3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile can reduce inflammation and prevent the production of prostaglandins. Additionally, (4-Methoxyphenyl)(3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile has been shown to possess antioxidant properties, which can protect cells from oxidative stress and prevent neuronal damage.
Biochemical and Physiological Effects:
(4-Methoxyphenyl)(3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile has been shown to possess various biochemical and physiological effects. In vitro studies have shown that (4-Methoxyphenyl)(3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile can inhibit COX-2 activity without affecting COX-1, which is essential for maintaining normal physiological functions. Additionally, (4-Methoxyphenyl)(3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile has been shown to possess antioxidant properties, which can protect cells from oxidative stress and prevent neuronal damage.

Advantages and Limitations for Lab Experiments

One of the main advantages of using (4-Methoxyphenyl)(3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile in lab experiments is its well-established synthesis method, which allows for the production of high yield and purity. Additionally, (4-Methoxyphenyl)(3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile has shown promising potential in various scientific research applications, including the development of COX-2 specific drugs and the treatment of neurological disorders.
However, there are also limitations to using (4-Methoxyphenyl)(3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile in lab experiments. One limitation is the lack of in vivo studies, which are necessary to determine the safety and efficacy of (4-Methoxyphenyl)(3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile in humans. Additionally, the mechanism of action of (4-Methoxyphenyl)(3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile is not fully understood, and further research is needed to elucidate its biochemical and physiological effects.

Future Directions

There are several future directions for research on (4-Methoxyphenyl)(3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile. One area of research is the development of COX-2 specific drugs using (4-Methoxyphenyl)(3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile as a lead compound. Another area of research is the investigation of (4-Methoxyphenyl)(3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile's potential as a treatment for neurological disorders. Additionally, further research is needed to elucidate the mechanism of action of (4-Methoxyphenyl)(3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile and its biochemical and physiological effects.
Conclusion:
In conclusion, (4-Methoxyphenyl)(3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile is a chemical compound that has shown promising potential in various scientific research applications. Its well-established synthesis method, selective COX-2 inhibition, and neuroprotective properties make it a potential candidate for the development of drugs to treat various diseases. However, further research is needed to fully understand its mechanism of action and potential advantages and limitations.

Synthesis Methods

The synthesis of (4-Methoxyphenyl)(3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile involves the condensation reaction between 4-methoxybenzaldehyde, ethyl acetoacetate, and hydrazine hydrate in the presence of acetic acid. The resulting product is then treated with acetic anhydride and sodium acetate to obtain (4-Methoxyphenyl)(3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile in high yield and purity. This synthesis method has been well-established and optimized, making (4-Methoxyphenyl)(3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile readily available for research purposes.

properties

Product Name

(4-Methoxyphenyl)(3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile

Molecular Formula

C19H19N3O

Molecular Weight

305.4 g/mol

IUPAC Name

2-(4-methoxyphenyl)-2-(5-methyl-3-phenyl-3,4-dihydropyrazol-2-yl)acetonitrile

InChI

InChI=1S/C19H19N3O/c1-14-12-18(15-6-4-3-5-7-15)22(21-14)19(13-20)16-8-10-17(23-2)11-9-16/h3-11,18-19H,12H2,1-2H3

InChI Key

LBZWNGQNGDATNH-UHFFFAOYSA-N

SMILES

CC1=NN(C(C1)C2=CC=CC=C2)C(C#N)C3=CC=C(C=C3)OC

Canonical SMILES

CC1=NN(C(C1)C2=CC=CC=C2)C(C#N)C3=CC=C(C=C3)OC

solubility

25.4 [ug/mL]

Origin of Product

United States

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